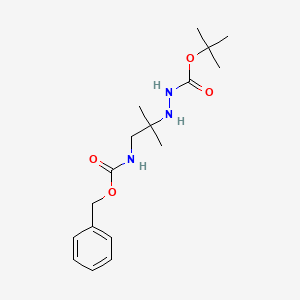

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate

Description

This compound (CAS: 1354825-85-6) is a hydrazinecarboxylate derivative featuring a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) moiety. These groups are widely employed as protective agents for amines and hydrazines in organic synthesis, particularly in peptide and heterocycle chemistry. Analytical characterization methods such as NMR, HPLC, and LC-MS are standard for verifying its purity and structure .

Properties

IUPAC Name |

benzyl N-[2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4/c1-16(2,3)24-15(22)19-20-17(4,5)12-18-14(21)23-11-13-9-7-6-8-10-13/h6-10,20H,11-12H2,1-5H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGPQOZWAHTWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(C)(C)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl carbazate Intermediate

tert-Butyl carbazate is commercially available but can also be synthesized by reacting hydrazine hydrate with di-tert-butyl dicarbonate (Boc2O) under controlled conditions to yield tert-butyl carbazate with high purity (≥98%).

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group

The amino group on the 2-methylpropan-2-yl derivative is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine in an aqueous-organic biphasic system or organic solvent like dichloromethane. This step yields the Cbz-protected amino intermediate.

Coupling of tert-Butyl carbazate with Cbz-Protected Amino Derivative

The coupling to form the hydrazinecarboxylate linkage is typically carried out by activating the carboxyl group of the Cbz-protected amino acid derivative using carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of HOBt (1-hydroxybenzotriazole) to suppress side reactions. The tert-butyl carbazate then reacts with the activated intermediate to form the hydrazinecarboxylate bond.

Purification and Characterization

- Purification is commonly performed by flash chromatography on silica gel using solvents such as petroleum ether/ethyl acetate mixtures.

- Thin layer chromatography (TLC) is used to monitor reaction progress.

- Final products are often recrystallized from solvents like chloroform or dimethyl sulfoxide for enhanced purity.

- Characterization includes NMR (1H, 13C), high-resolution mass spectrometry (HRMS), and melting point analysis to confirm structure and purity.

Representative Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of hydrazine | Hydrazine + Boc2O, room temp, organic solvent | >95 | High purity tert-butyl carbazate formed |

| Cbz protection of amino group | Cbz-Cl, base, 0-25°C, DCM or biphasic system | 90-95 | Efficient protection, minimal side products |

| Coupling reaction | EDC/HOBt, DMF or DCM, room temp, 2-24 h | 70-85 | Requires inert atmosphere to avoid hydrolysis |

| Purification | Flash chromatography, recrystallization | - | Yields depend on purification efficiency |

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects the yield and purity of the hydrazinecarboxylate product.

- Use of freshly distilled solvents and anhydrous conditions improves coupling efficiency.

- The presence of acid scavengers during Cbz protection prevents over-acylation.

- Monitoring by TLC and HRMS ensures reaction completeness and product identity.

- The tert-butyl carbazate intermediate is stable and can be stored under dry, refrigerated conditions for extended periods without decomposition.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Formation of tert-butyl carbazate | Hydrazine + Boc2O, organic solvent | Boc-protected hydrazine, high yield |

| Cbz protection of amino group | Cbz-Cl, base, DCM, 0-25°C | Efficient amino protection |

| Coupling to form hydrazinecarboxylate | EDC/HOBt, DMF/DCM, inert atmosphere | Formation of target hydrazinecarboxylate |

| Purification | Flash chromatography, recrystallization | Pure compound, characterized by NMR, HRMS |

This detailed preparation method for tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate combines established carbamate and hydrazinecarboxylate chemistry with standard peptide coupling techniques to yield a high-purity product suitable for further synthetic or biological applications. The methodology is supported by multiple research protocols emphasizing reaction optimization, purification, and characterization to ensure reproducibility and quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, especially at the hydrazinecarboxylate moiety, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can target the benzyloxycarbonyl group, potentially leading to deprotection and formation of the free amino group.

Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at positions where reactive groups are present.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. Substitution reactions often require nucleophiles like amines or alcohols in the presence of base catalysts.

Major Products: Major products of these reactions include oxidized derivatives, deprotected amine forms, and substituted analogs depending on the specific reaction pathway undertaken.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate exhibit significant anticancer properties. The benzyloxycarbonyl moiety in the structure can enhance the bioavailability and efficacy of the compound by facilitating interactions with biological targets. For instance, studies have shown that derivatives of hydrazinecarboxylates can inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound's ability to bind to specific enzymes makes it a candidate for developing enzyme inhibitors. The benzyloxycarbonyl group allows for selective binding to active sites on enzymes, potentially leading to the development of therapeutic agents targeting diseases such as diabetes and hypertension .

Biochemical Applications

Receptor Binding Studies

The structure of this compound suggests potential interactions with various receptors in the body. Research has focused on its effects on G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. Preliminary studies indicate that modifications to the hydrazinecarboxylate moiety can enhance receptor affinity and specificity .

Synthesis of Peptides

This compound can serve as a building block in peptide synthesis due to its reactive functional groups. The hydrazine functionality allows for coupling reactions with carboxylic acids or other amines, facilitating the creation of complex peptide structures that can be used in drug development .

Case Studies

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cell lines. The results demonstrated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics, indicating their potential as novel anticancer agents .

Case Study 2: Enzyme Inhibition

A study reported in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition properties of this compound against dipeptidyl peptidase IV (DPP-IV), an important target for diabetes treatment. The findings revealed that specific modifications to the benzyloxycarbonyl group significantly improved inhibitory potency, suggesting pathways for further drug development .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. Its benzyloxycarbonyl-amino moiety allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The hydrazinecarboxylate structure may play a role in facilitating these interactions through hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share functional or structural similarities with the target molecule:

| Compound Name | CAS Number | Key Structural Differences |

|---|---|---|

| tert-Butyl 2-(4-(benzyloxy)phenyl)hydrazinecarboxylate | 1205542-40-0 | Benzyloxy group attached to a phenyl ring instead of a branched alkyl chain |

| tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate | 16689-34-2 | Propan-2-ylidene group replaces the Cbz-protected aminoalkyl chain |

| (R)-tert-Butyl 2-(2-(((benzyloxy)carbonyl)amino)propanoyl)-2-(2,2,2-trifluoroethyl)hydrazinecarboxylate | Not provided | Trifluoroethyl and propanoyl substituents enhance lipophilicity and alter electronic effects |

| Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate | Not provided | Incorporated into a pyrrole ring system with indole substituents |

Key Observations :

- Solubility : The trifluoroethyl group in the compound from increases lipophilicity, whereas the target molecule’s alkyl chain may reduce aqueous solubility .

- Reactivity : The propan-2-ylidene group in 16689-34-2 introduces unsaturation, enabling conjugation and altering hydrazine reactivity .

Comparative Yields and Conditions

Analytical and Spectral Data

Target Compound :

Challenges and Considerations

- Steric Hindrance : The 2-methylpropan-2-yl group may impede reaction kinetics, necessitating optimized conditions (e.g., elevated temperatures) .

- Deprotection Sensitivity: Hydrogenolysis of the Cbz group () requires careful control to avoid over-reduction .

- Solubility Limitations : Branched alkyl chains may necessitate polar aprotic solvents (e.g., DMF) for reactions .

Biological Activity

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate , with the CAS number 1354825-85-6, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound appears to be linked to its structural features, particularly the hydrazine and carbonyl moieties. These components may interact with various biological targets, potentially influencing pathways related to:

- Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties by inhibiting key enzymes in bacterial cell walls or through other mechanisms that disrupt bacterial metabolism.

- Anticancer Potential : The hydrazine derivatives have been studied for their ability to induce apoptosis in cancer cells, potentially making them candidates for further research in oncology.

Antibacterial Activity

Research indicates that compounds similar to this compound may inhibit the growth of various Gram-positive and Gram-negative bacteria. The specific activity against common pathogens such as Escherichia coli and Staphylococcus aureus has been documented.

| Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Klebsiella pneumoniae | 12 |

Anticancer Activity

Studies have shown that hydrazine derivatives can induce apoptosis in cancer cell lines. For example, in vitro assays using human breast cancer cells demonstrated significant cytotoxic effects:

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various hydrazine derivatives, including this compound). The study found that the compound exhibited a significant reduction in bacterial viability in both planktonic and biofilm states against Pseudomonas aeruginosa and Acinetobacter baumannii.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of hydrazine derivatives revealed that this compound led to increased apoptosis in MCF-7 cells. Flow cytometry analysis indicated a marked increase in early apoptotic cells upon treatment with the compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl hydrazinecarboxylate derivatives, and how can side reactions be minimized?

- Methodology :

- Use tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups for orthogonal protection of amine functionalities. Sequential deprotection under acidic (e.g., TFA for Boc) and catalytic hydrogenation (e.g., Pd/C for Cbz) conditions minimizes side reactions .

- Optimize reaction stoichiometry to avoid over-substitution. For example, in hydrazine coupling, maintain a 1:1 molar ratio of hydrazine to carbonyl precursors to prevent dimerization .

- Monitor intermediates via TLC or LCMS (e.g., LCMS Condition D: m/z 566.4 [M+1], retention time 2.23 min) to confirm stepwise progress .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodology :

- HPLC Analysis : Use reverse-phase HPLC (e.g., Condition G: C18 column, 23.97 min retention time, 97.9% purity) with UV detection at 254 nm to assess purity .

- LCMS : Confirm molecular weight via electrospray ionization (ESI-MS) with observed m/z matching theoretical values (e.g., m/z 566.4 [M+1]) .

- NMR : Assign peaks using and NMR to verify Boc/Cbz protection and hydrazine linkage. For example, tert-butyl protons typically appear as a singlet at ~1.4 ppm .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation .

- Avoid exposure to strong acids/bases that may decompose the Boc group, releasing toxic tert-butanol and CO .

- Store under inert atmosphere (N or Ar) at 2–8°C to prevent hydrolysis of the hydrazinecarboxylate moiety .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral hydrazinecarboxylate derivatives?

- Methodology :

- Employ asymmetric catalysis, such as chiral Lewis acids or organocatalysts, during hydrazine coupling. For example, asymmetric Mannich reactions with Boc-protected imines yield enantioselective β-amino carbonyl intermediates (up to 99% ee) .

- Use diastereomeric crystallization for resolution. Trituration with cool iso-hexane effectively purifies enantiomerically enriched products .

Q. What mechanistic insights explain competing pathways in hydrazinecarboxylate functionalization?

- Methodology :

- Conduct kinetic studies using -labeled hydrazines to track nucleophilic attack vs. elimination pathways.

- Computational modeling (DFT) can predict transition states for Boc/Cbz deprotection under acidic vs. reductive conditions .

- Monitor intermediates via in-situ IR spectroscopy to detect carbonyl rearrangements or undesired cyclization .

Q. How can this compound be integrated into peptide mimetics or constrained β-sheet stabilizers?

- Methodology :

- Incorporate the hydrazinecarboxylate unit as a rigid spacer in dipeptide analogs. For example, coupling with Fmoc-protected amino acids via EDC/HOBt activation yields conformationally restricted peptides .

- Assess secondary structure via circular dichroism (CD) spectroscopy. Compare α-helix vs. β-sheet propensity in model peptides .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.